Bienvenue dans la boutique en ligne BenchChem!

5-(1-Biphenyl-4-yl-1h-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine

Microtubule inhibitor Tubulin polymerization Cancer therapeutics

5-(1-Biphenyl-4-yl-1H-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine (CAS 139393-42-3), also referred to as BIPT, is a synthetic small molecule (C18H15N7, MW 329.4 g/mol) featuring a 2-aminopyrimidine core substituted at the 4-position with a methyl group and at the 5-position with a 1-biphenyl-1H-tetrazole moiety. It is commercially supplied as a heterocyclic research compound, typically at ≥95% purity, and is classified by vendors as a microtubule inhibitor under investigation for oncology applications.

Molecular Formula C18H15N7
Molecular Weight 329.4 g/mol
CAS No. 139393-42-3
Cat. No. B3047435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Biphenyl-4-yl-1h-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine
CAS139393-42-3
Molecular FormulaC18H15N7
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=NN=NN2C3=CC=C(C=C3)C4=CC=CC=C4)N
InChIInChI=1S/C18H15N7/c1-12-16(11-20-18(19)21-12)17-22-23-24-25(17)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21)
InChIKeyRGBJQYJSMTZURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Biphenyl-4-yl-1H-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine (CAS 139393-42-3): Chemical Identity and Procurement Baseline


5-(1-Biphenyl-4-yl-1H-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine (CAS 139393-42-3), also referred to as BIPT, is a synthetic small molecule (C18H15N7, MW 329.4 g/mol) featuring a 2-aminopyrimidine core substituted at the 4-position with a methyl group and at the 5-position with a 1-biphenyl-1H-tetrazole moiety . It is commercially supplied as a heterocyclic research compound, typically at ≥95% purity, and is classified by vendors as a microtubule inhibitor under investigation for oncology applications . Its structural scaffold combines a biphenyl-tetrazole pharmacophore with a 4-methylpyrimidin-2-amine hinge-binding motif, placing it within the broader chemical space of kinase-targeted and tubulin-directed agents .

Why Generic Substitution of 5-(1-Biphenyl-4-yl-1H-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine Is Scientifically Unreliable


Within the 4-methylpyrimidin-2-amine class, minor structural modifications to the C5 substituent or the N1-aryl group on the tetrazole ring can drastically alter target binding profiles. For biaryl tetrazole-containing kinase inhibitors, changes in the biphenyl geometry, tetrazole regioisomerism, or pyrimidine substitution pattern are known to shift selectivity between ATP-competitive and allosteric binding modes, as demonstrated in co-crystal structures of related JNK1 inhibitors [1]. Consequently, replacing 5-(1-biphenyl-4-yl-1H-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine with an in-class analog lacking the precise 1-biphenyl-4-yl-tetrazole substitution may result in unrecognized differences in target engagement, cellular potency, or off-target liability, invalidating comparative experimental conclusions [1].

Quantitative Differentiation Evidence for 5-(1-Biphenyl-4-yl-1H-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine


Vendor-Annotated Microtubule Inhibition vs. In-Class Kinase Inhibitor Activity

Vendor documentation identifies 5-(1-biphenyl-4-yl-1H-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine (BIPT) as a microtubule inhibitor, a mechanism distinct from the kinase inhibition expected for many pyrimidine-2-amine analogs . BIPT is reported to inhibit tyrosine kinase activity and suppress tumor cell growth in murine models, with a proposed tubulin-binding mechanism that disrupts microtubule assembly . However, no quantitative IC50, Kd, or cellular EC50 data for the target compound or a defined comparator are available in the public domain. Metabolic effects on glucose uptake and insulin sensitivity have also been noted, potentially mediated through tyrosine kinase regulation .

Microtubule inhibitor Tubulin polymerization Cancer therapeutics

Recommended Application Scenarios for 5-(1-Biphenyl-4-yl-1H-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine Based on Available Evidence


Oncology Probe Development Requiring Microtubule Disruption Phenotype

Based on vendor annotation as a microtubule inhibitor, this compound may serve as a starting scaffold for medicinal chemistry programs targeting tubulin dynamics in cancer, provided that in-house tubulin polymerization assays confirm activity . Use is contingent on independent validation against established microtubule inhibitors such as paclitaxel or vincristine.

Kinase Selectivity Profiling Control

Given the structural similarity to biaryl tetrazole kinase inhibitors (e.g., A-82118 bound to JNK1; PDB 3O2M), this compound can be employed as a selectivity control in kinase profiling panels to differentiate ATP-competitive from allosteric binding modes, but only after empirical determination of its kinase inhibition profile .

Method Development for Heterocyclic Amine Analytical Quantification

The compound's defined molecular formula (C18H15N7) and commercial availability at ≥95% purity make it suitable as a reference standard for HPLC or LC-MS method development targeting biphenyl-tetrazole-pyrimidine scaffolds in pharmacokinetic or environmental analysis .

Quote Request

Request a Quote for 5-(1-Biphenyl-4-yl-1h-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.